molecular formula C25H28ClNO4 B1398546 (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate CAS No. 618430-24-3

(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate

Cat. No.: B1398546
CAS No.: 618430-24-3
M. Wt: 441.9 g/mol
InChI Key: XFDRXBCVLODNAF-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chromen-2-yl group, a benzyl group, and a tert-butyl carbamate moiety. It is often studied for its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-yl Intermediate: This step involves the cyclization of a suitable precursor to form the chromen-2-yl core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, often using benzyl bromide and a base.

    Formation of the Carbamate: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chlorine atom in the chromen ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a kinase inhibitor. It has shown activity against the kinesin spindle protein (KSP), which is involved in cell division. This makes it a candidate for the development of anticancer therapies.

Medicine

The compound’s potential therapeutic applications include its use as an anticancer agent. It has demonstrated the ability to inhibit the growth of various cancer cell lines and induce tumor regression in animal models.

Industry

In the industrial sector, ®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate is used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate involves the inhibition of the kinesin spindle protein (KSP). KSP is essential for the formation of the mitotic spindle during cell division. By inhibiting KSP, the compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    SB-743921: A potent KSP inhibitor with a similar structure and mechanism of action.

    Monastrol: Another KSP inhibitor, but with a different chemical structure and slightly different activity profile.

    Ispinesib: A well-known KSP inhibitor used in clinical trials for cancer treatment.

Uniqueness

®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate is unique due to its specific substitution pattern on the chromen ring and the presence of the tert-butyl carbamate moiety. These structural features contribute to its distinct biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClNO4/c1-15(2)21(27-24(29)31-25(3,4)5)23-19(13-16-9-7-6-8-10-16)22(28)18-12-11-17(26)14-20(18)30-23/h6-12,14-15,21H,13H2,1-5H3,(H,27,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDRXBCVLODNAF-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C(=O)C2=C(O1)C=C(C=C2)Cl)CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=C(C(=O)C2=C(O1)C=C(C=C2)Cl)CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722374
Record name tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618430-24-3
Record name tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate
Reactant of Route 3
Reactant of Route 3
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate
Reactant of Route 4
Reactant of Route 4
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate
Reactant of Route 6
Reactant of Route 6
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.